

Molecular weight and formula of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | (S)-2-Amino-2-(4-bromophenyl)ethanol |
| Cat. No.: | B1316204 |

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In-Depth Technical Guide: (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the chiral compound **(S)-2-Amino-2-(4-bromophenyl)ethanol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structure features a stereocenter at the carbon atom bonded to the amino and hydroxyl groups, and a bromine atom substituted on the phenyl ring.

| Property | Value | Source |
|-------------------|---|---------------------|
| Molecular Formula | C ₈ H ₁₀ BrNO | [1] |
| Molecular Weight | 216.08 g/mol | |
| CAS Number | 354153-65-4 | [1] |
| Appearance | White crystal or crystalline powder | [2] |
| Melting Point | 89-91 °C | [2] |
| Solubility | Soluble in many organic solvents, such as ethanol, ether, and chloroform. | [2] |

Synthesis

A general, two-step method for the synthesis of 2-amino-2-(4-bromophenyl)ethanol has been described. It is important to note that this method does not specify the stereochemistry and would likely result in a racemic mixture. The synthesis of the specific (S)-enantiomer would require either an enantioselective synthesis strategy or chiral resolution of the racemic product.

General Synthetic Approach:

Step 1: Formation of 4-bromophenyl ethanolamine

Under alkaline conditions, 4-bromobenzoyl chloride is reacted with ethanolamine to yield 4-bromophenyl ethanolamine.[\[2\]](#)

Step 2: Formation of 2-amino-2-(4-bromophenyl)ethanol

The intermediate, 4-bromophenyl ethanolamine, is then reacted with bromoacetic acid to produce 2-amino-2-(4-bromophenyl)ethanol.[\[2\]](#)

A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis or chiral resolution of **(S)-2-Amino-2-(4-bromophenyl)ethanol** is not readily available in the

public domain. Researchers interested in preparing this specific enantiomer would need to develop or adapt a suitable chiral synthesis or separation method.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectra for **(S)-2-Amino-2-(4-bromophenyl)ethanol** are not widely published. However, data for structurally similar compounds can provide an indication of expected spectral features. For instance, the related compound, 2-Azido-1-(4-bromophenyl)ethanol, exhibits the following spectral characteristics:

- ^1H NMR (200 MHz, CDCl_3): δ 3.45 (d, 2H, J = 6.0 Hz), 4.85 (dd, 1H, J = 12.0, 6.0 Hz), 7.26 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz).[3]
- ^{13}C NMR (50 MHz, CDCl_3): δ 57.9, 72.7, 122.2, 127.6, 131.8, 139.4, 159.4.[3]

Mass Spectrometry Fragmentation:

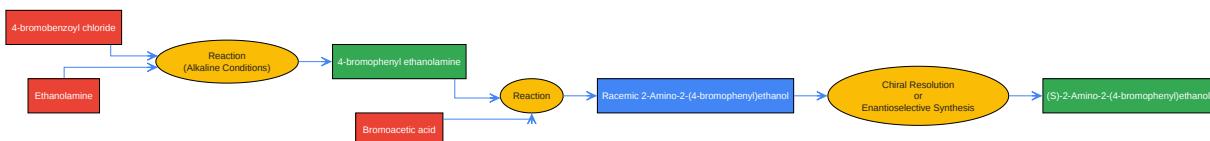
For amino alcohols, mass spectrometry fragmentation typically involves cleavage of the C-C bond adjacent to the oxygen atom and potential loss of a water molecule.[4] The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for fragments containing the bromine atom.

Biological Activity

As of the latest available information, there are no published studies detailing the specific biological activity, signaling pathways, or mechanism of action for **(S)-2-Amino-2-(4-bromophenyl)ethanol**. This compound is primarily available as a building block for chemical synthesis.[2] Its structural similarity to other biologically active phenylethanolamines suggests potential for pharmacological activity, but this remains to be experimentally determined.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the logical relationship of the key chemical entities.



Phenylethanolamine Core Structure

4-Bromo Substituent

(S)-Stereochemistry
at C2

(S)-2-Amino-2-(4-bromophenyl)ethanol

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